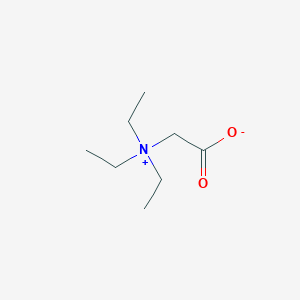
2-(Triethylammonio)Acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Triethylammonio)Acetate is synthesized by mixing triethylamine with acetic acid. The reaction is straightforward and involves the protonation of triethylamine by acetic acid, forming the ionic liquid . The reaction can be represented as follows:
(CH3CH2)3N+CH3COOH→(CH3CH2)3NH++CH3COO−
Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The reagents are mixed in a controlled environment to ensure complete reaction and purity of the product. The resulting ionic liquid is then purified and stored under appropriate conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 2-(Triethylammonio)Acetate undergoes various chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of amines to α,β-unsaturated compounds, facilitated by this compound.
Thia-Michael Addition: Similar to the aza-Michael addition, this reaction involves the addition of thiols to α,β-unsaturated compounds.
Common Reagents and Conditions:
Aza-Michael Addition: Amines and α,β-unsaturated compounds are reacted in the presence of this compound as a catalyst.
Thia-Michael Addition: Thiols and α,β-unsaturated compounds are reacted under similar conditions.
Major Products:
Aza-Michael Addition: The major products are β-amino carbonyl compounds.
Thia-Michael Addition: The major products are β-thio carbonyl compounds.
Scientific Research Applications
2-(Triethylammonio)Acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Triethylammonio)Acetate involves its function as an ion-pairing reagent. In high-performance liquid chromatography, it pairs with negatively charged oligonucleotides, enhancing their retention and separation on the chromatographic column . The molecular targets are the oligonucleotides, and the pathway involves the formation of ion pairs that facilitate the separation process .
Comparison with Similar Compounds
Triethylamine: A precursor in the synthesis of 2-(Triethylammonio)Acetate.
Acetic Acid: Another precursor in the synthesis.
Other Protic Ionic Liquids: Such as triethylammonium formate and triethylammonium propionate.
Uniqueness: this compound is unique due to its specific application as an ion-pairing reagent in high-performance liquid chromatography, which is not commonly seen with other protic ionic liquids .
Properties
IUPAC Name |
2-(triethylazaniumyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-9(5-2,6-3)7-8(10)11/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQBONCHPDJRCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]propanamide](/img/structure/B3040825.png)
![2-bromo-N-[6-(4-fluorophenoxy)pyridin-3-yl]propanamide](/img/structure/B3040826.png)
![N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide](/img/structure/B3040827.png)
![N1-[2-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040829.png)
![N1-[6-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040830.png)



![N1-[6-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide](/img/structure/B3040835.png)
![N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B3040838.png)
![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-3-chloro-2,2-dimethylpropanamide](/img/structure/B3040839.png)


